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Compound of Interest

Compound Name: 4-(1-Adamantyloxy)phenol
CAS No.: 1116090-59-5
Cat. No.: B1372092

Get Quote

. J

Target Analyte: 4-(1-Adamantyloxy)phenol

CAS: 1116090-59-5 Formula: CieH2002 MW: 244.33 g/mol Structure: Hydroquinone mono-
adamantyl ether (Ad-O-Ph-OH)

Part 1: Introduction & Strategic Analysis
The Analytical Challenge

In drug development and materials science, adamantane derivatives are prized for their
lipophilicity and steric bulk. However, a critical ambiguity exists in the nomenclature and
synthesis of adamantyl phenols:

o Target Molecule (Ether Linkage):4-(1-Adamantyloxy)phenol (CAS 1116090-59-5).[1] The
adamantane cage is bonded via an oxygen atom. This linkage is chemically distinct,
imparting different solubility and stability profiles compared to the C-linked isomer.

e Common Isomer (Carbon Linkage):4-(1-Adamantyl)phenol (CAS 29799-07-3).[2][3] The
adamantane cage is bonded directly to the benzene ring.
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Critical Distinction: The ether linkage (Ad-O-Ar) is susceptible to acid-catalyzed cleavage
(generating the stable adamantyl cation), whereas the carbon linkage (Ad-Ar) is metabolically
and chemically robust. This guide focuses strictly on the Ether variant (CAS 1116090-59-5),
necessitating specific precautions during HPLC method development to prevent on-column
degradation.

Analytical Decision Tree

The following workflow outlines the logic for characterizing crude reaction mixtures containing
4-(1-Adamantyloxy)phenol.
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Caption: Analytical decision tree for separating the target mono-ether from polar starting
materials and lipophilic bis-ether byproducts.

Part 2: Chromatographic Purity Profiling (HPLC)
Method Development Logic

The separation challenge lies in the extreme polarity difference between the starting material
(Hydroquinone, logP ~0.59) and the product (logP ~3.74).

o Stationary Phase: A C18 column is essential. The adamantyl group is highly hydrophobic,
requiring a strong non-polar stationary phase for retention.

» Mobile Phase: A gradient is required. Isocratic methods will either elute Hydroquinone in the
void volume or retain the Bis-impurity indefinitely.

» Buffering & pH:CRITICAL WARNING. The Ad-O-Ph bond behaves similarly to a tert-butyl
ether. Avoid strong acids (e.g., 1% TFA) which may catalyze hydrolysis to 1-adamantanol
and hydroquinone. Use 0.1% Formic Acid (weaker) or 10 mM Ammonium Acetate (neutral).

Standard Operating Protocol (HPLC)
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Parameter Specification Rationale
Col Agilent Zorbax Eclipse Plus High surface area for resolving
olumn
C18 (150 x 4.6 mm, 3.5 pum) lipophilic isomers.

Weak acid prevents ether
Mobile Phase A Water + 0.1% Formic Acid hydrolysis while suppressing

phenol ionization.

Strong eluent needed for the

Mobile Phase B Acetonitrile (ACN)

adamantyl cage.

) Standard backpressure

Flow Rate 1.0 mL/min

management.

Maintains reproducible
Column Temp 30°C o

retention times.

) Max absorption of the phenolic

Detection UV @ 280 nm )

ring.

o Prevent column overload

Injection Vol 5-10uL

(Hydroquinone tailing).

Gradient Table:

Time (min) % A (Water) % B (ACN) Event
Hold to retain
0.0 20 10 .
Hydroquinone
2.0 90 10 Begin Gradient
Elute Target & Bis-
15.0 5 95 _
Impurity
20.0 5 95 Wash Column

| 20.1 | 90 | 10 | Re-equilibration |

Expected Retention Profile:
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e Hydroquinone: ~2.5 min (Elutes early, polar).
e 4-(1-Adamantyloxy)phenol (Target): ~10-12 min.
e 1,4-Bis(1-adamantyloxy)benzene (Impurity): ~16-18 min (Elutes late, highly lipophilic).

Part 3: Structural Identification (Spectroscopy)
Nuclear Magnetic Resonance (NMR)

The definitive proof of the Ether linkage (vs. Carbon linkage) is the chemical shift of the
adamantyl protons and the quaternary carbon.

A1H-NMR (400 MHz, DMSO-d6) Prediction:
e Phenolic OH: Singlet at ~9.0 ppm (D20 exchangeable).
e Aromatic Protons: Two doublets (AA'BB' system) at 6.85 ppm (2H) and 6.65 ppm (2H).

o Note: In the C-linked isomer (Ad-Ph-OH), the aromatic protons are typically split wider
(e.g., 7.15 and 6.70 ppm) due to the electron-donating alkyl group vs the electron-donating
alkoxy group.

e Adamantyl Protons:
o 6H (CH:z alpha to O): ~1.80 ppm.
o 3H (CH bridgehead): ~2.15 ppm.
o 6H (CHz2 remaining): ~1.60 ppm.
A13C-NMR Diagnostic Peaks:

e C-O-Ad (Quaternary):~78.0 ppm.[3] (This is the "smoking gun". In the C-linked isomer, the
quaternary C-Ad shift is ~36 ppm. The downfield shift to ~78 ppm confirms oxygen
attachment).

e Aromatic C-O (Ipso): ~152 ppm.
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e Aromatic C-OH (Ipso): ~150 ppm.[3]

Mass Spectrometry (GC-MS | LC-MS)
« lonization: ESI (Negative mode for Phenol) or El (GC-MS).
e Molecular lon (M+): m/z 244.1.

e Fragmentation Pattern (EI):

o m/z 135 (Base Peak): The 1-Adamantyl cation (CioH1s%). This is extremely stable and
forms readily by cleaving the C-O ether bond.

o m/z 110: Hydroquinone radical cation (rearrangement).

o Differentiation: The C-linked isomer (Ad-Ph-OH, MW 228) will show M+ at 228, not 244.

Part 4: Physical & Thermal Characterization
Thermal Analysis (DSC)

Adamantane derivatives are often highly crystalline.

e Melting Point: Expected range 180°C - 200°C (High melting point due to symmetry and
packing of the adamantane cage).

e Protocol: Heat from 30°C to 250°C at 10°C/min under N2. Look for a sharp endotherm.
Broadening indicates the presence of the Bis-impurity.

Solubility Profile

e Soluble: DMSO, DMF, THF, Dichloromethane.
e Sparingly Soluble: Methanol, Acetonitrile (requires heating).

e Insoluble: Water (hydrophobic cage dominates).

Part 5: Troubleshooting & Stability
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Observation

Root Cause

Solution

Extra Peak at ~2.5 min in
HPLC

Hydrolysis of ether bond on-

column.

Remove TFA from mobile
phase. Switch to 10mM
Ammonium Acetate (pH 6.5).

Split Peaks

Sample solvent incompatibility.

Dissolve sample in 50:50
ACN:Water. Do not inject
100% DMSO or THF solutions

if possible.

Low Yield in Synthesis

Formation of Bis-ether.

Use a large excess of
Hydroquinone (3-4
equivalents) relative to 1-
Bromoadamantane to favor

mono-substitution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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Contact our Ph.D. Support Team for a compatibility check
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